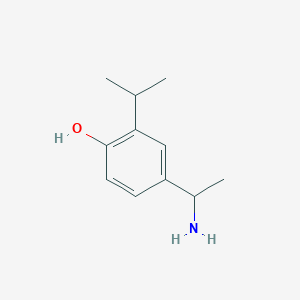
N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-amine is a compound that features an imidazole ring and an oxetane ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the oxetane ring is a four-membered cyclic ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-amine typically involves the formation of the imidazole ring followed by the introduction of the oxetane moiety. One common method involves the reaction of 1-methylimidazole with an appropriate oxetane derivative under basic conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane ring can be opened by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted oxetane derivatives.
科学的研究の応用
N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
Oxetane: A four-membered cyclic ether that shares the oxetane ring structure.
Imidazole: The parent compound of the imidazole ring, widely used in various chemical and biological applications.
Uniqueness
N-((1-Methyl-1H-imidazol-2-yl)methyl)oxetan-3-amine is unique due to the combination of the imidazole and oxetane rings in a single molecule. This dual functionality provides distinct chemical reactivity and biological activity, making it a versatile compound for research and development.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
N-[(1-methylimidazol-2-yl)methyl]oxetan-3-amine |
InChI |
InChI=1S/C8H13N3O/c1-11-3-2-9-8(11)4-10-7-5-12-6-7/h2-3,7,10H,4-6H2,1H3 |
InChIキー |
RYOAXMUTLCKILE-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1CNC2COC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


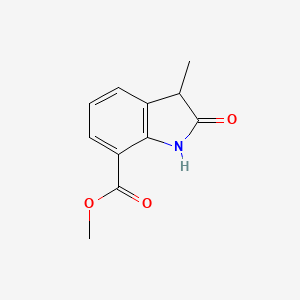
![tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate](/img/structure/B13323826.png)
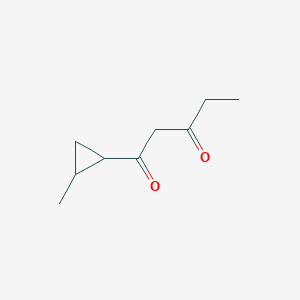

![tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13323841.png)
![6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13323842.png)
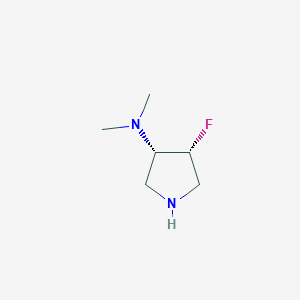
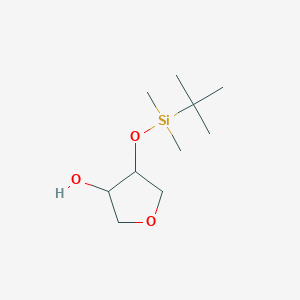
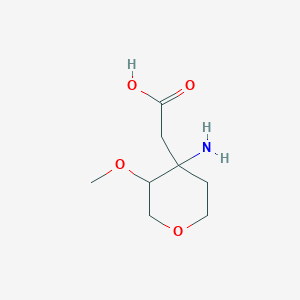
![3-Morpholinospiro[3.3]heptan-1-amine](/img/structure/B13323865.png)
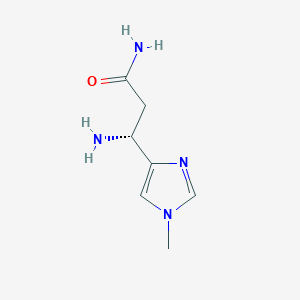
![4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13323875.png)

